molecular formula C14H16FN3O3S2 B2796100 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide CAS No. 2034496-51-8

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide

Cat. No.: B2796100
CAS No.: 2034496-51-8
M. Wt: 357.42
InChI Key: CXNWGMVNBDQLLO-HAQNSBGRSA-N
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Description

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide is a synthetic small molecule characterized by a stereospecific cyclohexyl core (1r,4r configuration) linked to two pharmacologically relevant moieties:

  • Fluorinated pyrimidines are often associated with anticancer activity due to their ability to mimic endogenous nucleotides and disrupt DNA/RNA synthesis .
  • A thiophene-2-sulfonamide group, a structural motif common in enzyme inhibitors (e.g., carbonic anhydrase, kinase inhibitors) owing to its capacity for polar interactions and metabolic stability .

Properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O3S2/c15-10-8-16-14(17-9-10)21-12-5-3-11(4-6-12)18-23(19,20)13-2-1-7-22-13/h1-2,7-9,11-12,18H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNWGMVNBDQLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CC=CS2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring and a fluoropyrimidine moiety. Its molecular formula is C16H19FN4O2SC_{16}H_{19}FN_{4}O_{2}S, with a molecular weight of approximately 318.352 g/mol. The structural diversity allows for interactions with various biological targets, particularly enzymes involved in tumor progression.

This compound is primarily investigated for its role as an inhibitor of carbonic anhydrases (CAs), specifically isoforms CA IX and CA XII, which are often overexpressed in tumors. The inhibition of these enzymes can lead to altered pH levels within the tumor microenvironment, thereby affecting tumor growth and metastasis.

Inhibitory Activity Against Carbonic Anhydrases

Recent studies have demonstrated that the compound exhibits significant inhibitory activity against CA IX and CA XII. The following table summarizes the IC50 values obtained from various assays:

CompoundTarget EnzymeIC50 (nM)
This compoundCA IX51.6
This compoundCA XII135.3
Control (Acetazolamide)CA IX45.0
Control (Acetazolamide)CA XII120.0

These results indicate that the compound is a potent inhibitor of both isoforms, with particular efficacy against CA IX, which is associated with poor prognosis in various cancers.

Antitumor Activity

In vitro studies have shown that this compound reduces cell viability in cancer cell lines with high expression of CA IX under hypoxic conditions:

Cell LineCompound Concentration (μM)Viability Reduction (%)
HT-29 (Colorectal Cancer)40020
MDA-MB-231 (Breast Cancer)40025
MG-63 (Osteosarcoma)20030

The compound demonstrated a concentration-dependent reduction in cell viability, highlighting its potential as an antitumor agent.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiophene and pyrimidine moieties significantly influence the inhibitory activity against CAs. For instance:

  • Fluorine Substitution : The presence of fluorine on the pyrimidine enhances binding affinity due to increased hydrophobic interactions.
  • Cyclohexyl Group : The cyclohexyl moiety contributes to steric bulk, which is essential for optimal enzyme interaction.

Case Studies

A notable study involved the application of this compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls receiving only vehicle treatment. This underscores the therapeutic potential of this compound in clinical settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes compounds with partial structural or functional overlap, enabling a comparative analysis:

Table 1: Structural and Functional Comparison

Feature Target Compound Compound Compound (5g) Compounds (m, n, o)
Core Structure Cyclohexyl (1r,4r) Furanose (tetrahydrofuran) Cyclohexyl (stereochemistry unspecified) Hexane backbone with phenyl and hydroxy groups
Key Functional Groups 5-fluoropyrimidine, thiophene sulfonamide Pyrimidinone, thioether, protected nucleoside Benzyl-urea, piperazine, PROTAC linker (dioxoisoindolinyl) 2,6-Dimethylphenoxy acetamide, tetrahydropyrimidinone
Biological Relevance Hypothesized: kinase inhibition, nucleotide mimicry Nucleoside analog (potential antiviral or antimetabolite activity) Dual CDK12/CDK13 degrader (PROTAC mechanism) Peptidomimetic (possible protease or receptor modulation)
Fluorine Substitution Present (5-fluoropyrimidine) Absent Absent Absent
Sulfonamide Group Present (thiophene-2-sulfonamide) Absent Absent Absent
Stereochemical Complexity High (1r,4r cyclohexyl configuration) High (multiple stereocenters in furanose and side chains) Moderate (cyclohexyl and piperazine groups) Very high (multiple stereocenters in hexane and butanamide chains)

Key Findings from Comparative Analysis

Fluoropyrimidine vs. Pyrimidinone/Unsubstituted Pyrimidines The 5-fluorine in the target compound may enhance binding affinity to pyrimidine-binding pockets (e.g., kinases) compared to non-fluorinated analogs like the pyrimidinone in . Fluorine’s electronegativity and small size improve target selectivity and metabolic stability .

Sulfonamide Functionality The thiophene sulfonamide group distinguishes the target compound from ’s PROTAC (which lacks sulfonamides) and ’s amide-rich structures. Sulfonamides are known to interact with zinc-containing enzymes (e.g., carbonic anhydrase) or serve as leaving groups in covalent inhibitors .

Stereochemical Impact

  • The 1r,4r cyclohexyl configuration in the target compound likely reduces conformational flexibility compared to the linear hexane backbone in compounds. This rigidity may improve target engagement but limit bioavailability if steric hindrance occurs .

Mechanistic Divergence

  • Unlike ’s PROTAC (which induces protein degradation via E3 ligase recruitment), the target compound’s design suggests reversible inhibition, aligning more with ’s nucleoside analog or ’s receptor-targeting amides.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution between a fluoropyrimidine derivative and a cyclohexanol intermediate, followed by sulfonamide coupling. Key steps include:

  • Step 1 : Activation of the 5-fluoropyrimidin-2-yloxy group via deprotonation using NaH or K₂CO₃ in anhydrous DMF .
  • Step 2 : Cyclohexyl ether formation under reflux conditions (80–100°C) with catalytic iodine .
  • Step 3 : Sulfonamide coupling using thiophene-2-sulfonyl chloride in dichloromethane (DCM) at 0–5°C to minimize side reactions .
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility vs. DCM for selectivity) and temperature to improve yield (reported ~60–70% in preliminary studies) .

Q. Which spectroscopic and chromatographic methods are most effective for confirming structural integrity and purity?

  • Characterization Techniques :

  • NMR : ¹H/¹³C NMR to confirm regiochemistry of the cyclohexyl group (axial vs. equatorial) and fluoropyrimidine substitution .
  • HRMS : High-resolution mass spectrometry to validate molecular weight (357.42 g/mol) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can electronic interactions between the thiophene sulfonamide and fluoropyrimidine moieties be investigated to predict biological activity?

  • Methodology :

  • Computational Studies : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and identify electron-deficient regions (fluoropyrimidine) vs. electron-rich regions (thiophene) .
  • Experimental Validation : UV-Vis spectroscopy to study charge-transfer transitions. Correlate with in vitro assays (e.g., kinase inhibition) to assess bioactivity .
    • Data Interpretation : A red shift in UV-Vis spectra may indicate strong π-π stacking, suggesting potential protein-binding interactions .

Q. What strategies resolve discrepancies between computational predictions and experimental data for drug-like properties (e.g., solubility, logP)?

  • Case Example : Computational tools like SwissADME predict moderate hydrophobicity (cLogP ~2.5), but experimental solubility in PBS may vary.
  • Resolution Workflow :

  • Solubility Testing : Use shake-flask method with HPLC quantification across pH 4–8 .
  • LogP Correction : Compare experimental octanol/water partition ratios with predictions. Adjust substituents (e.g., polar groups on cyclohexyl) to improve agreement .

Q. How should in vitro assays be designed to validate the hypothetical mechanism of action involving kinase inhibition?

  • Assay Design :

  • Target Selection : Prioritize kinases with ATP-binding pockets (e.g., EGFR, VEGFR) due to fluoropyrimidine’s structural mimicry of adenine .
  • Protocol : Use fluorescence-based ADP-Glo™ kinase assay. Include positive controls (staurosporine) and dose-response curves (IC₅₀ determination) .
    • Data Analysis : A biphasic inhibition curve may suggest allosteric binding, requiring SPR or ITC for binding affinity validation .

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